molecular formula C7H7N3S B6616587 6-Amino-2-(methylthio)nicotinonitrile CAS No. 1392149-89-1

6-Amino-2-(methylthio)nicotinonitrile

Cat. No.: B6616587
CAS No.: 1392149-89-1
M. Wt: 165.22 g/mol
InChI Key: WDUYGQZRZXAAGJ-UHFFFAOYSA-N
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Description

6-Amino-2-(methylthio)nicotinonitrile is a nicotinonitrile derivative characterized by an amino group at the 6-position and a methylthio (-SMe) substituent at the 2-position of the pyridine ring. Nicotinonitriles constitute a significant class of heterocyclic compounds with diverse biological activities, including molluscicidal, insecticidal, and enzyme-inhibitory properties . While nicotinonitriles have been extensively studied, derivatives like this compound remain less explored, particularly in terms of structure-activity relationships (SAR) and comparative analyses with analogs. The compound’s synthesis likely follows established routes for nicotinonitriles, such as reactions involving active methylene malonamides or Knoevenagel condensations with aldehydes and malononitrile .

Properties

IUPAC Name

6-amino-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUYGQZRZXAAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(methylthio)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino and methylthio groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Amino-2-(methylthio)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-(methylthio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, which is involved in inflammatory processes .

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Methylthio Groups: The amino group at position 6 in this compound may mimic the moderate activity of 2-aminonicotinonitrile (Compound 2), while the methylthio substituent could enhance membrane penetration, akin to charged thiolate salts (e.g., 4a) .
  • Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., -CF₃ in ) often exhibit enhanced bioactivity due to increased stability and target affinity .

Table 2: Toxicity Classification of Selected Nicotinonitriles

Compound Name GHS Hazards Key Risks
This compound Not reported Likely similar to 2-Amino-6-methylnicotinonitrile due to structural homology.
2-Amino-6-methylnicotinonitrile H302 (oral toxicity), H315 (skin irritation) Requires PPE and respiratory protection .
Nicotinonitrile-2-thiolate salts Not reported High activity suggests potential toxicity; no explicit data .

Notes:

  • The methylthio group in this compound may introduce sulfur-related reactivity, necessitating precautions against skin/eye exposure .

Biological Activity

6-Amino-2-(methylthio)nicotinonitrile, with the CAS number 1392149-89-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₇H₈N₄S
  • Molecular Weight : 172.23 g/mol

Biological Activity Overview

Research indicates that derivatives of nicotinonitrile compounds exhibit a range of biological activities, including antibacterial, anticancer, and neuroprotective effects. Specifically, this compound has been studied for its interactions with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways.
  • Receptor Modulation : It can interact with receptors to modulate signaling pathways crucial for cellular responses.
  • Cellular Uptake : The methylthio group may enhance the compound's permeability across cellular membranes.

Case Studies

  • Antibacterial Activity
    • A study evaluated the antibacterial properties of various nicotinonitrile derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
  • Anticancer Potential
    • In vitro assays showed that this compound exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were determined to be in the low micromolar range, indicating potent activity.
  • Neuroprotective Effects
    • Preliminary studies suggest that the compound may have neuroprotective properties by reducing oxidative stress in neuronal cells. This was assessed using models of induced oxidative damage, where the compound significantly reduced cell death rates.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntibacterialStaphylococcus aureus5.0
AntibacterialStreptococcus pneumoniae4.5
AnticancerMCF-78.0
AnticancerHCT1167.5
NeuroprotectionNeuronal cellsN/APreliminary study

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Amino-2-(methylthio)nicotinonitrile, and how can purity be ensured?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes a multi-step procedure using Vilsmeier reagent under controlled temperatures (50°C) to introduce functional groups. Reaction optimization includes inert atmospheres (e.g., nitrogen) and solvents like DMF. Purification can be achieved via recrystallization or column chromatography, with purity confirmed by HPLC (>95% purity threshold) and melting point analysis (e.g., 161–162°C observed in related compounds) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Stability data from suggests avoiding moisture and incompatible materials (e.g., strong acids/bases). Monitor degradation via periodic FT-IR or NMR to detect shifts in functional groups (e.g., methylthio or amino peaks) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~160–170 ppm for nitrile carbons) and high-resolution mass spectrometry (HRMS) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates .

Q. What safety precautions are necessary when working with this compound?

  • Methodology : Wear NIOSH/CEN-approved PPE (e.g., P95 respirators for particulates, nitrile gloves). Acute toxicity data ( ) indicates H302 (harmful if swallowed) and H315 (skin irritation). Use fume hoods for synthesis and ensure eyewash stations are accessible. First aid for inhalation: immediate fresh air exposure and medical consultation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodology : Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., 15^{15}N-amino groups) to track substituent reactivity. highlights acid-catalyzed hydrolysis pathways for related thioalkyl derivatives, which could be adapted. Computational modeling (DFT) may predict intermediates, such as transition states in nucleophilic substitutions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate assays (e.g., cytotoxicity via MTT and apoptosis markers like caspase-3) to confirm activity. notes structural analogs (e.g., brominated nicotinonitriles) show anticancer potential, but batch-to-batch variability in synthesis (e.g., by-product formation) can skew results. Use LC-MS to identify impurities and repeat experiments under standardized conditions .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology : Synthesize derivatives (e.g., replacing methylthio with methoxy or halogens) and compare bioactivity. demonstrates how methylthio groups enhance electrophilic reactivity. Test derivatives in enzyme inhibition assays (e.g., kinase panels) and correlate substituent effects with IC50_{50} values. QSAR models can predict modifications for enhanced potency .

Q. What advanced techniques detect trace degradation products during long-term stability studies?

  • Methodology : Employ UPLC-QTOF-MS for high-sensitivity detection of degradation products (e.g., oxidized sulfoxide derivatives). Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling can model shelf-life. Compare chromatographic profiles to reference standards .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Methodology : Use directing groups (e.g., amino at C6) to control substitution sites. cites palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups at C2. Monitor regioselectivity via 1^1H NMR coupling constants and X-ray crystallography .

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